4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile
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Description
4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C17H13ClF3N7 and its molecular weight is 407.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
Antimicrobial Activities : A study explored the synthesis of novel triazole derivatives and their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, demonstrating the potential of such chemical structures for developing antimicrobial agents (H. Bektaş et al., 2007).
Hypoxic-Cytotoxic Agents : Research on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which share a similar chemical motif, showed these compounds possess cytotoxic activities under hypoxic conditions. This suggests a potential application in targeting hypoxic tumor environments (M. Ortega et al., 2000).
Novel Pyrido[1,2-a][1,3,5]Triazine Derivatives : The synthesis of Pyrido[1,2-a][1,3,5]Triazine derivatives by aminomethylation of dicarbonitriles highlights a method for creating compounds with potentially useful biological or chemical properties (A. Khrustaleva et al., 2014).
DNA Detection Probes : A study on benzimidazo[1,2-a]quinolines, substituted with various nuclei, including piperidine and piperazine, developed as potential fluorescent probes for DNA detection. This illustrates the application of complex nitrogen-containing compounds in biotechnology and diagnostic research (N. Perin et al., 2011).
Antibacterial and Anticancer Evaluation : Synthesis and evaluation of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities provide insights into the therapeutic potential of nitrogen-rich heterocyclic compounds (S. Bondock & Hanaa Gieman, 2015).
properties
IUPAC Name |
(3E)-4-amino-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N7/c18-14-6-13(17(19,20)21)10-26-16(14)28-3-1-27(2-4-28)15(25)12(9-24)5-11(7-22)8-23/h5-6,10H,1-4,25H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMALZKZMSVMA-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C(C=C(C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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